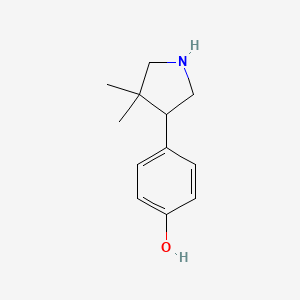
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is a complex organic compound that combines the properties of a methacrylate ester and a triiodobenzoate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate typically involves the esterification of 2,3,5-triiodobenzoic acid with 2-Hydroxy-3-(methacryloyloxy)propyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for tissue engineering and drug delivery systems.
Medicine: Utilized in medical imaging as a contrast agent due to its iodine content, which enhances the visibility of tissues in X-ray and CT imaging.
Industry: Applied in the production of high-performance coatings and adhesives.
作用機序
The mechanism of action of 2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is primarily based on its ability to form covalent bonds with other molecules. The methacryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triiodobenzoate moiety can interact with biological molecules, enhancing imaging contrast or delivering therapeutic agents to specific targets.
類似化合物との比較
Similar Compounds
2-Hydroxy-3-(methacryloyloxy)propyl methacrylate: Lacks the iodine atoms, making it less effective as a contrast agent but useful in polymer synthesis.
2-Hydroxy-3-(methacryloyloxy)propyl acrylate: Similar structure but with different polymerization properties.
2-Hydroxy-3-(methacryloyloxy)propyl benzoate: Similar ester structure but without the iodine atoms, used in different applications.
Uniqueness
2-Hydroxy-3-(methacryloyloxy)propyl2,3,5-triiodobenzoate is unique due to its combination of a methacrylate ester and a triiodobenzoate, providing both polymerization capabilities and enhanced imaging properties. This dual functionality makes it a valuable compound in various research and industrial applications.
特性
分子式 |
C14H13I3O5 |
|---|---|
分子量 |
641.96 g/mol |
IUPAC名 |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2,3,5-triiodobenzoate |
InChI |
InChI=1S/C14H13I3O5/c1-7(2)13(19)21-5-9(18)6-22-14(20)10-3-8(15)4-11(16)12(10)17/h3-4,9,18H,1,5-6H2,2H3 |
InChIキー |
YACVLRLWUNITNB-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(COC(=O)C1=C(C(=CC(=C1)I)I)I)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]benzaldehyde](/img/structure/B13153891.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine](/img/structure/B13153899.png)



![7H-Benz[de]anthracen-7-ol](/img/structure/B13153921.png)
![1-[3-(Aminomethyl)oxan-3-yl]-2-methylpropan-1-ol](/img/structure/B13153922.png)

![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)




